Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is a synthetic organic compound characterized by its unique structure, which includes a methyl ester functional group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C10H8F3I O2, and it possesses a molecular weight of approximately 314.07 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various chemical applications.
Research indicates that methyl 2-iodo-5-(trifluoromethyl)phenylacetate exhibits biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have been studied for their antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may contribute to increased biological activity by improving membrane permeability .
The synthesis of methyl 2-iodo-5-(trifluoromethyl)phenylacetate can be achieved through several methods:
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate finds applications in various fields:
Several compounds share structural similarities with methyl 2-iodo-5-(trifluoromethyl)phenylacetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-trifluoromethylbenzoate | Trifluoromethyl group on a para position | Lacks iodine, affecting reactivity |
| Methyl 2-bromo-5-(trifluoromethyl)phenylacetate | Bromine instead of iodine | Different halogen impacts stability and reactivity |
| Methyl 2-chloro-5-(trifluoromethyl)phenylacetate | Chlorine instead of iodine | Generally more stable than iodinated compounds |
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is unique due to its specific combination of iodine and trifluoromethyl groups, which enhances its reactivity and potential applications compared to these similar compounds.
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate presents a complex aromatic ester structure with the molecular formula C₁₀H₈F₃IO₂ and a molecular weight of 344.07 grams per mole [1]. The compound exhibits a distinctive substitution pattern on the benzene ring, featuring an iodine atom at the ortho position (position 2) and a trifluoromethyl group at the meta position (position 5) relative to the acetate side chain [1]. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate, which accurately describes its structural configuration [1].
The molecular architecture consists of a benzene ring core bearing two electron-withdrawing substituents that significantly influence the electronic distribution throughout the molecule [1] [2]. The acetate moiety extends from the aromatic ring through a methylene bridge, terminating in a methyl ester functional group [1]. This arrangement creates a molecule with 16 heavy atoms and a topological polar surface area of 26.3 square angstroms [1].
The compound possesses five hydrogen bond acceptor sites and zero hydrogen bond donor sites, indicating its potential for intermolecular interactions through its electronegative centers [1]. The presence of three rotatable bonds suggests moderate conformational flexibility, primarily associated with the acetate chain and the ester group orientation [1]. The calculated octanol-water partition coefficient (XLogP3) of 3.2 indicates significant lipophilicity, which is characteristic of heavily halogenated aromatic compounds [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃IO₂ |
| Molecular Weight | 344.07 g/mol |
| IUPAC Name | methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate |
| CAS Number | 1261753-55-2 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 26.3 Ų |
The structural complexity of methyl 2-iodo-5-(trifluoromethyl)phenylacetate arises from the presence of multiple distinct functional groups, each contributing unique electronic and steric properties to the overall molecular behavior [1] [2]. The arrangement of these functional groups creates a molecule with pronounced electronic asymmetry and significant potential for various chemical transformations [2] .
The trifluoromethyl group positioned at the meta location (position 5) represents one of the most electronegative functional groups in organic chemistry [10] [14]. This substituent exerts a powerful electron-withdrawing effect through both inductive and field effects, significantly depleting electron density from the aromatic ring system [10] [26]. The carbon-fluorine bonds in the trifluoromethyl group exhibit bond lengths of approximately 1.32-1.35 angstroms, with bond strengths ranging from 485 to 515 kilojoules per mole [24] [25].
The trifluoromethyl group demonstrates restricted rotational freedom due to its substantial steric bulk, with energy barriers for rotation typically ranging from 20 to 35 kilojoules per mole [19] [23]. This steric hindrance influences the overall conformational preferences of the molecule and affects intermolecular interactions in both solution and solid-state environments [19] [23]. The highly electronegative nature of the fluorine atoms creates a significant dipole moment within the group, contributing to the molecule's overall polarity distribution [14] [19].
The presence of the trifluoromethyl substituent significantly enhances the compound's lipophilicity while simultaneously providing sites for potential halogen bonding interactions [14] [20]. Research has demonstrated that trifluoromethyl groups can participate in unique intermolecular interactions that influence crystal packing arrangements and molecular recognition processes [20] [23].
The iodine atom occupies the ortho position (position 2) relative to the acetate chain, creating a distinctive substitution pattern that influences both electronic and steric properties of the molecule [1] [12]. Iodine represents the largest halogen substituent, with a van der Waals radius significantly larger than other common substituents, contributing moderate steric hindrance to neighboring groups [12] [16].
The carbon-iodine bond exhibits characteristic properties including a bond length of approximately 2.10-2.15 angstroms and a bond strength ranging from 210 to 240 kilojoules per mole [12] [27]. This bond demonstrates moderate polarization with the carbon bearing a partial negative charge and the iodine carrying a partial positive charge, contrary to the typical halogen bonding pattern [12] [20].
The iodine substituent functions as a moderate electron-withdrawing group through inductive effects, though its electron-withdrawing capacity remains less pronounced compared to the trifluoromethyl group [12] [26]. The large atomic radius of iodine enables it to participate in halogen bonding interactions, where the iodine atom can act as an electron acceptor in intermolecular associations [20] [34].
The ortho positioning of the iodine relative to the acetate chain creates potential for intramolecular interactions and influences the preferred conformational arrangements of the acetate moiety [12] [26]. This substitution pattern also affects the reactivity of the aromatic ring toward electrophilic aromatic substitution reactions [26] [30].
The phenylacetate moiety forms the core structural framework of the molecule, consisting of a benzene ring connected to an acetate group through a methylene bridge [1] [17]. This arrangement represents a common structural motif in organic chemistry, providing both aromatic stability and ester functionality [17] [22].
The acetate portion of the molecule contains a carbonyl group exhibiting typical ester characteristics, including a carbon-oxygen double bond length of approximately 1.20-1.23 angstroms and bond strength of 745-750 kilojoules per mole [24] [25]. The ester group demonstrates significant polarization with the carbonyl carbon bearing a substantial partial positive charge [24] [25].
The methylene bridge connecting the aromatic ring to the ester group provides conformational flexibility, with rotational barriers typically ranging from 8 to 15 kilojoules per mole [24] [25]. This flexibility allows the molecule to adopt various conformational arrangements depending on environmental conditions and intermolecular interactions [19] [25].
The methyl ester terminus exhibits characteristic properties including carbon-oxygen single bond lengths of 1.43-1.46 angstroms and moderate polarity [24] [25]. The ester oxygen atoms serve as hydrogen bond acceptor sites, contributing to the molecule's potential for intermolecular association [24] [25].
| Functional Group | Position | Electronic Effect | Bond Characteristics |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Meta (position 5) | Strong electron-withdrawing | C-F: 1.32-1.35 Å, 485-515 kJ/mol |
| Iodine Substituent (-I) | Ortho (position 2) | Moderate electron-withdrawing | C-I: 2.10-2.15 Å, 210-240 kJ/mol |
| Methyl Ester (-COOCH₃) | Terminal position | Electron-withdrawing carbonyl | C=O: 1.20-1.23 Å, 745-750 kJ/mol |
The conformational behavior of methyl 2-iodo-5-(trifluoromethyl)phenylacetate is governed by the interplay between steric hindrance from bulky substituents and electronic interactions between functional groups [19] [23]. The molecule exhibits multiple accessible conformations due to the rotational freedom around several key bonds, particularly those in the acetate chain [19] [25].
The acetate side chain demonstrates significant conformational flexibility around the carbon-carbon bonds connecting the aromatic ring to the ester group [25] [28]. Rotational barriers for these bonds typically range from 8 to 15 kilojoules per mole, allowing for rapid interconversion between conformational states at ambient temperatures [25] [28]. The preferred conformational arrangements often adopt anti-periplanar orientations to minimize steric interactions [25] [28].
The trifluoromethyl group exhibits restricted rotational motion due to its substantial steric bulk and the presence of neighboring substituents [19] [23]. Energy barriers for trifluoromethyl rotation typically range from 20 to 35 kilojoules per mole, significantly higher than those observed for smaller substituents [19] [23]. This restriction influences the overall molecular shape and affects intermolecular packing arrangements [19] [23].
The ester group orientation relative to the aromatic ring demonstrates semi-rigid behavior due to partial conjugation between the carbonyl system and the aromatic π-electrons [25] [29]. Rotational barriers around the carbon-carbon bond connecting the ester to the methylene bridge typically range from 12 to 20 kilojoules per mole [25] [29]. The preferred orientations often minimize steric clashes while maximizing favorable electronic interactions [25] [29].
Computational studies suggest that the molecule preferentially adopts extended conformations in solution, minimizing intramolecular contacts between the bulky iodine and trifluoromethyl substituents [19] [23]. The overall molecular shape can vary from linear to bent arrangements depending on the specific rotational states of the flexible bonds [19] [23].
| Conformational Parameter | Energy Barrier (kJ/mol) | Description |
|---|---|---|
| Acetate Chain Flexibility | 8-15 | High rotational freedom around C-C bonds |
| Trifluoromethyl Rotation | 20-35 | Restricted rotation due to steric bulk |
| Ester Group Orientation | 12-20 | Semi-rigid due to conjugation |
| Preferred Conformation | Lowest energy | Anti-periplanar ester orientation |
The crystal structure properties of methyl 2-iodo-5-(trifluoromethyl)phenylacetate are influenced by the presence of multiple halogen atoms and polar functional groups that can participate in intermolecular interactions [31] [34]. The molecular packing arrangements in the solid state reflect the balance between steric constraints and favorable intermolecular contacts [34] [35].
The presence of both iodine and fluorine atoms provides opportunities for halogen bonding interactions in the crystal lattice [20] [34]. Iodine atoms can function as electron acceptors in halogen bonds, while fluorine atoms serve as electron donors, creating a network of intermolecular associations that stabilize the crystal structure [20] [34]. These interactions typically exhibit directional preferences with angles approaching 180 degrees for optimal orbital overlap [20] [34].
The ester functional groups contribute to crystal stability through dipole-dipole interactions and potential hydrogen bonding with trace moisture or solvent molecules [24] [35]. The carbonyl oxygen atoms serve as electron-rich sites that can interact with electron-deficient regions of neighboring molecules [24] [35]. The methoxy group provides additional sites for weak intermolecular contacts [24] [35].
The aromatic ring systems in the crystal structure tend to arrange in herringbone or π-stacked configurations, depending on the specific balance of intermolecular forces [22] [34]. The presence of bulky substituents often prevents close π-π stacking interactions, favoring herringbone arrangements that accommodate the steric requirements of the halogen and trifluoromethyl groups [34] [35].
The molecular packing density reflects the efficient utilization of available space while maintaining favorable intermolecular contacts [35] [36]. The heavy atom content, particularly the iodine substituents, contributes to relatively high crystal density compared to analogous compounds without heavy halogen atoms [31] [36]. The crystal stability is enhanced by the multiple intermolecular interaction sites provided by the various functional groups [35] [36].
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate possesses the molecular formula C₁₀H₈F₃IO₂ with a molecular weight of 344.07 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 1261753-55-2 [1] [2]. The molecule consists of a benzene ring substituted with both iodine and trifluoromethyl groups, connected to an acetate ester functionality. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-(2-iodo-5-(trifluoromethyl)phenyl)acetate [2].
Specific melting and boiling point data for methyl 2-iodo-5-(trifluoromethyl)phenylacetate are not available in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. Methyl 2-iodobenzoate, which lacks the trifluoromethyl substituent, exhibits a melting point of 64°C and a boiling point of 149-150°C at 10 millimeters of mercury pressure [3]. The presence of the electron-withdrawing trifluoromethyl group in the target compound would be expected to influence these thermal properties through enhanced intermolecular interactions and altered molecular packing in the solid state.
The solubility characteristics of methyl 2-iodo-5-(trifluoromethyl)phenylacetate reflect its organic nature and the presence of both polar and nonpolar functional groups. The compound demonstrates insolubility in water [3], which is typical for aromatic esters bearing halogen and trifluoromethyl substituents. This hydrophobic behavior results from the combined effects of the aromatic ring system, the iodine substituent, and particularly the highly lipophilic trifluoromethyl group. In contrast, the compound exhibits solubility in various organic solvents including chloroform, ethyl acetate, and methanol [3]. This solubility pattern is consistent with the presence of the ester functional group, which provides limited polar character while maintaining overall organic solvent compatibility.
Specific partition coefficient data for methyl 2-iodo-5-(trifluoromethyl)phenylacetate are not currently available in the literature. The partition coefficient, typically expressed as the logarithm of the octanol-water partition coefficient (log P), serves as a critical parameter for understanding the compound's lipophilicity and potential biological distribution. Based on structural analysis, the compound would be expected to exhibit a relatively high log P value due to the presence of the iodine atom and the trifluoromethyl group, both of which contribute significantly to lipophilicity. The trifluoromethyl group is particularly noteworthy as it represents one of the most lipophilic substituents in organic chemistry, often increasing log P values by approximately 1.0-1.5 units compared to unsubstituted analogs.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl 2-iodo-5-(trifluoromethyl)phenylacetate through multiple nuclei observations. In proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy, the aromatic protons are expected to appear in the region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of both the iodine and trifluoromethyl substituents [4] [5]. The benzylic methylene protons (CH₂) adjacent to the aromatic ring typically resonate around 3.7 parts per million, while the methyl ester protons appear as a singlet at approximately 3.7 parts per million.
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals distinct signals for the various carbon environments. The carbonyl carbon of the ester group appears in the downfield region between 160-170 parts per million [4] [5]. Aromatic carbons resonate in the 120-140 parts per million range, with the carbon bearing the trifluoromethyl group showing characteristic quartet splitting due to coupling with the three equivalent fluorine atoms. The trifluoromethyl carbon itself appears as a quartet around 124 parts per million with a large coupling constant of approximately 270 hertz [4]. The methoxy carbon resonates around 52 parts per million as a typical singlet.
Fluorine-19 nuclear magnetic resonance (¹⁹F nuclear magnetic resonance) spectroscopy provides definitive identification of the trifluoromethyl group, with the characteristic signal appearing between -58 and -62 parts per million [6]. This chemical shift range is typical for aromatic trifluoromethyl groups and serves as a reliable fingerprint for this functional group.
Infrared spectroscopy of methyl 2-iodo-5-(trifluoromethyl)phenylacetate exhibits several characteristic absorption bands that provide structural confirmation. The ester carbonyl stretch represents the most prominent feature, appearing at approximately 1740 wavenumbers [7]. Aromatic carbon-hydrogen stretching vibrations occur in the region between 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes appear between 1500-1600 wavenumbers. The trifluoromethyl group contributes distinct carbon-fluorine stretching vibrations in the 1100-1300 wavenumbers region [7]. These carbon-fluorine bonds are among the strongest single bonds in organic chemistry, resulting in intense absorption bands that serve as diagnostic markers for trifluoromethyl-containing compounds.
Mass spectrometry analysis of methyl 2-iodo-5-(trifluoromethyl)phenylacetate yields a molecular ion peak at mass-to-charge ratio 344, corresponding to the molecular weight of the compound [8]. The fragmentation pattern typically includes loss of the methoxy group (mass 31) and the acetate side chain, resulting in characteristic fragment ions. The presence of iodine contributes to distinctive isotope patterns, while the trifluoromethyl group often undergoes characteristic fragmentation involving loss of fluorine atoms or the entire trifluoromethyl unit (mass 69). Base peaks commonly arise from aromatic fragments that retain the substitution pattern of the original molecule.
Ultraviolet-visible spectroscopy of methyl 2-iodo-5-(trifluoromethyl)phenylacetate reveals electronic transitions characteristic of substituted aromatic compounds. The primary absorption features occur in the 200-300 nanometer region [9] [10], encompassing both π→π* and n→π* transitions. The π→π* transitions arise from the aromatic ring system and are influenced by the electronic effects of the substituents. The ester carbonyl group contributes n→π* transitions, typically appearing around 280-300 nanometers with relatively low extinction coefficients [9]. The presence of the iodine substituent introduces additional absorption features due to charge-transfer transitions involving the iodine lone pairs and the aromatic π system.
The thermodynamic properties of methyl 2-iodo-5-(trifluoromethyl)phenylacetate reflect the combined influences of its structural components. While specific experimental data for this compound are limited, thermodynamic parameters can be estimated based on group contribution methods and analogous compounds. Aromatic esters generally exhibit moderate enthalpies of formation, with the ester functionality contributing approximately -400 to -450 kilojoules per mole to the overall formation enthalpy [11] [12]. The presence of the iodine substituent significantly affects thermodynamic stability, as iodine atoms contribute substantial atomic mass and polarizability effects.
The trifluoromethyl group exerts pronounced effects on thermodynamic properties due to the exceptional strength of carbon-fluorine bonds. These bonds possess dissociation energies of approximately 485 kilojoules per mole, making them among the strongest single bonds in organic chemistry [13]. This bond strength contributes to enhanced thermal stability and affects both enthalpy and entropy terms in thermodynamic calculations. The highly electronegative fluorine atoms also influence the electronic distribution throughout the molecule, affecting intermolecular interactions and phase transition properties.
Heat capacity data for similar aromatic compounds suggest that methyl 2-iodo-5-(trifluoromethyl)phenylacetate would exhibit a molar heat capacity in the range of 200-250 joules per mole per kelvin at standard temperature [14]. The entropy of formation is influenced by the molecular symmetry and rotational barriers associated with the trifluoromethyl group, which typically contributes 40-50 joules per mole per kelvin to the overall molecular entropy.
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry [15] [16]. This exceptional electron-withdrawing capability arises from the high electronegativity of fluorine atoms (4.0 on the Pauling scale) and the inductive effect transmitted through the carbon-carbon bond. The trifluoromethyl group primarily operates through σ-inductive withdrawal, drawing electron density away from the aromatic ring system through the σ-bond framework [15] [17].
This electron withdrawal significantly affects the electronic properties of the aromatic ring, decreasing the electron density and thereby reducing the nucleophilic character of the benzene system [16]. In electrophilic aromatic substitution reactions, the trifluoromethyl group acts as a strongly deactivating substituent, reducing reaction rates by several orders of magnitude compared to unsubstituted benzene [18] [19]. The group also exhibits meta-directing properties, favoring electrophilic attack at positions that are meta to the trifluoromethyl substituent.
The electronic effects extend beyond simple inductive withdrawal, as the trifluoromethyl group can participate in hyperconjugative interactions with the aromatic π system [20]. These interactions involve overlap between the carbon-fluorine σ* orbitals and the aromatic π orbitals, providing additional pathways for electron withdrawal. The combination of inductive and hyperconjugative effects makes the trifluoromethyl group particularly effective at stabilizing adjacent positive charge, a property that has significant implications for reaction mechanisms and molecular reactivity.
The iodine substituent in methyl 2-iodo-5-(trifluoromethyl)phenylacetate exerts complex electronic effects that arise from its unique combination of properties [21] [18]. Iodine represents the largest and most polarizable of the halogen substituents, possessing significant lone pair character that can interact with the aromatic π system. Unlike the purely electron-withdrawing trifluoromethyl group, iodine exhibits both electron-withdrawing and electron-donating characteristics depending on the specific electronic environment.
Through inductive effects, iodine withdraws electron density from the aromatic ring due to its electronegativity (2.7 on the Pauling scale). However, this inductive withdrawal is partially offset by resonance donation involving the iodine lone pairs [21]. This dual character results in iodine being classified as a moderately deactivating substituent in electrophilic aromatic substitution reactions, with relative rates approximately 0.18 compared to benzene [18].
The large size and high polarizability of iodine also contribute to significant van der Waals interactions and dispersion forces. These properties affect molecular packing in the solid state and influence intermolecular interactions in solution. The "heavy atom effect" associated with iodine also impacts nuclear magnetic resonance spectroscopy, causing characteristic downfield shifts for carbons directly bonded to iodine due to spin-orbit coupling effects [21].
Molecular orbital theory provides fundamental insights into the electronic structure of methyl 2-iodo-5-(trifluoromethyl)phenylacetate through analysis of frontier orbital interactions and electronic distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the presence of both electron-withdrawing substituents [22]. The trifluoromethyl group lowers both HOMO and LUMO energies through its powerful electron-withdrawing effects, while the iodine substituent contributes additional complexity through its lone pair orbitals.
The molecular orbital description reveals that the trifluoromethyl group creates significant polarization in the aromatic π system, with electron density shifting away from the substituted carbon atoms [20]. This polarization affects the energies and spatial distributions of the molecular orbitals, influencing both spectroscopic properties and chemical reactivity. The carbon-fluorine bonds in the trifluoromethyl group possess significant ionic character, with the fluorine atoms bearing substantial negative charge and the carbon atom carrying positive charge.